A Technical Guide to 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline: A Privileged Scaffold for Modern Drug Discovery
A Technical Guide to 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline: A Privileged Scaffold for Modern Drug Discovery
Executive Summary: 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. This molecule synergistically combines three key pharmacophoric elements: the biologically versatile pyrazole ring, the synthetically tractable aniline moiety, and the bioisosterically crucial difluoromethyl group. This guide provides an in-depth analysis of its chemical properties, robust synthesis protocols, characterization data, and its strategic application in the design of novel therapeutics, particularly in oncology and infectious diseases. The insights herein are curated for researchers aiming to leverage this scaffold's unique attributes to accelerate drug discovery programs.
Introduction: The Strategic Value of a Trifecta Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in approved drugs due to their favorable physicochemical properties and ability to engage with a wide range of biological targets. The pyrazole nucleus is one such "privileged scaffold," found in numerous FDA-approved medicines, from kinase inhibitors to anti-inflammatory agents.[1][2][3] Its five-membered aromatic structure containing two adjacent nitrogen atoms allows it to serve as a versatile bioisostere for phenyl rings, often improving solubility and metabolic profiles while providing specific hydrogen bonding patterns.[1]
The 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline scaffold builds upon this foundation by incorporating two additional high-value motifs:
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The Aniline Moiety: The primary amine on the phenyl ring is a critical functional handle for synthetic elaboration. It frequently acts as a key hydrogen-bond donor, anchoring ligands into the hinge region of protein kinases, a common strategy in the development of oncology drugs.[4][5]
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The N-Difluoromethyl (CHF₂) Group: The introduction of fluorine-containing groups is a cornerstone of modern drug design. The CHF₂ group is particularly valuable as it is a lipophilic hydrogen bond donor, capable of serving as a bioisosteric replacement for hydroxyl or thiol groups.[6] This substitution can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.
This technical guide offers a comprehensive examination of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline, positioning it as a strategic building block for the synthesis of next-generation targeted therapies.
Core Physicochemical and Structural Properties
The unique combination of the pyrazole, aniline, and difluoromethyl groups imparts a distinct set of properties to the molecule, making it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₂N₃ | PubChem[7] |
| Monoisotopic Mass | 209.07645 Da | PubChem[7] |
| Molecular Weight | 209.20 g/mol | Calculated |
| IUPAC Name | 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline | IUPAC |
| Canonical SMILES | C1=CC(=CC=C1C2=CN(N=C2)C(F)F)N | PubChem[7] |
| InChI Key | JOOAYQJZOKOITB-UHFFFAOYSA-N | PubChem[7] |
| XlogP (Predicted) | 2.0 | PubChem[7] |
| Physical Form | Solid (predicted) | --- |
| Solubility | Moderately soluble in polar organic solvents | Inferred[8] |
The predicted XlogP of 2.0 indicates a favorable balance of lipophilicity and hydrophilicity, a key attribute for oral bioavailability. The difluoromethyl group significantly influences the electronic character of the pyrazole ring, impacting its reactivity and the strength of its interactions with biological targets.
Synthesis, Purification, and Characterization
A robust and scalable synthesis is critical for the utility of any chemical building block. A logical and field-proven retrosynthetic approach to 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline involves a two-stage process: initial construction of the core 4-(1H-pyrazol-4-yl)aniline structure, followed by the strategic N-difluoromethylation of the pyrazole ring.
Retrosynthetic Workflow
The synthesis can be logically disconnected at the pyrazole N-CHF₂ bond and the pyrazole-phenyl C-C bond, leading to simple and commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
The following protocols are adapted from established methodologies for analogous transformations, providing a reliable pathway to the target compound.
Protocol 3.2.1: Synthesis of 4-(1H-Pyrazol-4-yl)aniline Intermediate
This procedure details the reduction of a nitro-group precursor, a common and high-yielding transformation.[9]
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Setup: Suspend 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a 2:1 mixture of Methanol (MeOH) and Dichloromethane (DCM).
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Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.05 eq by weight, wet).
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Hydrogenation: Evacuate the reaction flask under vacuum and backfill with hydrogen gas (H₂), typically supplied via a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
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Isolation: Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-4-yl)aniline, which can be used in the next step with or without further purification.
Protocol 3.2.2: N-Difluoromethylation of the Pyrazole Core
This protocol is based on efficient methods developed for the N-difluoromethylation of pyrazole and other azoles.[6][10]
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Setup: In a pressure-rated vessel, dissolve the 4-(1H-pyrazol-4-yl)aniline intermediate (1.0 eq) in a mixture of dioxane and water.
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Reagent Addition: Add a suitable base (e.g., Potassium Hydroxide, 2.0-3.0 eq) and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.1 eq).
-
Reaction: Seal the vessel and cool the mixture in an ice bath. Carefully bubble chlorodifluoromethane (ClCF₂H) gas through the solution for a designated period.
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Causality Note: The base deprotonates the pyrazole nitrogen, creating a nucleophilic anion. The phase-transfer catalyst facilitates the interaction between the aqueous base and the organic-soluble pyrazole.
-
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS). Upon completion, carefully vent any excess pressure. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the final compound, 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline.
Spectroscopic Characterization (Expected Data)
Full characterization is essential to confirm the structure and purity of the final product. The following table summarizes the expected spectroscopic signatures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aniline aromatic protons (two doublets), pyrazole C-H protons (two singlets), the aniline -NH₂ (broad singlet), and a characteristic triplet for the N-CHF₂ proton with a J-coupling of ~55-60 Hz. |
| ¹³C NMR | Aromatic carbon signals, and a distinctive triplet for the N-CHF₂ carbon due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group. |
| MS (ESI+) | Calculated m/z for [M+H]⁺: 210.0837. |
Applications in Medicinal Chemistry and Drug Discovery
4-[1-(Difluoromethyl)pyrazol-4-yl]aniline is not merely a chemical curiosity but a strategically designed building block for creating high-value therapeutic candidates. Its utility stems from its ability to be incorporated into scaffolds that target key disease-related proteins.
Role as a Kinase Inhibitor Scaffold
The pyrazole-aniline framework is a well-established core for potent kinase inhibitors.[4] The aniline nitrogen and one of the pyrazole nitrogens can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the substituted phenyl ring projects into the solvent-exposed region, allowing for modifications to enhance potency and selectivity. The difluoromethyl-substituted pyrazole can then occupy adjacent pockets, providing additional favorable interactions.
Caption: Potential therapeutic applications of the scaffold.
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CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a target for cancer therapy. Bioisosteric replacement of other groups with pyrazole derivatives has led to the discovery of highly potent and selective CDK2 inhibitors with sub-micromolar anti-proliferative activity.[5][11] The title compound is an ideal starting point for synthesizing analogs targeting this kinase family.
Antiviral and Antibacterial Potential
The broader pyrazole-aniline chemical space has yielded compounds with significant antimicrobial activity.
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Antiviral Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication.[12]
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Antibacterial Agents: Several aniline-derived pyrazole compounds have shown potent activity against drug-resistant bacteria, including MRSA.[2][3]
The unique electronic properties imparted by the difluoromethyl group make 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline a compelling scaffold to explore for novel anti-infective agents.
Safety, Handling, and Storage
As a novel research chemical, comprehensive toxicological data for 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline is not publicly available. Therefore, prudent laboratory practices are mandatory.
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Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Based on related structures like 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride, this class of compounds may cause skin, eye, and respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-[1-(Difluoromethyl)pyrazol-4-yl]aniline represents a convergence of privileged structural motifs, making it a building block of high strategic value for drug discovery. The combination of the synthetically versatile aniline, the biologically active pyrazole core, and the property-enhancing difluoromethyl group provides a powerful platform for generating novel therapeutic candidates. The robust synthesis and clear potential for application in oncology and infectious disease research underscore its importance for scientists and researchers working at the forefront of medicinal chemistry.
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